8-Chloroquinazoline-2,4-diamine

Antileishmanial Structure–Activity Relationship Quinazoline-2,4-diamine

Building SAR libraries for visceral leishmaniasis? 5-Cl and 6-Cl regioisomers reduce potency ≥2-fold versus the unsubstituted reference-wasting synthesis cycles. This 8-chloro analogue retains full activity. • Antileishmanial lead optimization: Preferred scaffold for N²,N⁴-disubstituted derivatives [REFS-1] • 5-HT₃ negative control: Zero affinity vs 6-Cl antagonist activity [REFS-2] • LogP ~1.31, tPSA ~79.3 Ų: Drug-like for oral/CNS applications • Purity: 95-98%, immediate dispatch

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 915402-33-4
Cat. No. B1644231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinazoline-2,4-diamine
CAS915402-33-4
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N=C2N)N
InChIInChI=1S/C8H7ClN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)
InChIKeyIFLLNPSMZSCYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8‑Chloroquinazoline‑2,4‑diamine: Core Identity and Compound Class


8‑Chloroquinazoline‑2,4‑diamine (C8H7ClN4, MW 194.62 g/mol) is a halogenated 2,4‑diaminoquinazoline building block [REFS‑1]. The chlorine atom is positioned at the 8‑position of the quinazoline core, distinguishing it from the more extensively studied 6‑chloro regioisomer [REFS‑2]. Within the broader 2,4‑diaminoquinazoline class, this scaffold serves as a key intermediate for N²,N⁴‑disubstituted derivatives that have been evaluated as antileishmanial, antibacterial, and kinase‑targeting agents [REFS‑3]. The compound is supplied at purities of 95–98% and is used primarily in medicinal chemistry research and lead‑optimization programs [REFS‑1].

Halogenated 2,4-diaminoquinazoline building block for medicinal chemistry
8‑Chloro regioisomer: distinct activity context from 6‑chloro analogues
Supports antileishmanial and kinase‑targeted library synthesis

8‑Chloroquinazoline‑2,4‑diamine: Regioisomer Specificity


The position of the chlorine substituent on the quinazoline benzenoid ring is a critical determinant of biological activity, not a passive structural variation. In antileishmanial SAR studies, the 8‑chloro analogue (compound 21) retained potency on par with the reference scaffold, whereas the 5‑ and 6‑chloro analogues were at least 2‑fold less active [REFS‑1]. Conversely, in 5‑HT₃ serotonin receptor binding, the 6‑chloro regioisomer acts as a functional antagonist, while the 8‑chloro counterpart shows negligible affinity and no functional activity [REFS‑2]. In insecticide programs, 8‑chloro substitution rendered the compound completely inactive, whereas 6‑ and 7‑chloro analogues maintained reduced activity [REFS‑3]. These context‑dependent, position‑specific activity profiles demonstrate that the 8‑chloro regioisomer cannot be freely substituted for other chloro‑substituted 2,4‑diaminoquinazolines without altering or losing the desired biological outcome.

6‑Chloro regioisomer May exhibit different target engagement (5‑HT3 antagonist); 8‑Cl lacks affinity.
5‑Chloro regioisomer Reported lower antileishmanial potency; may shift SAR outcomes.
7‑Chloro regioisomer Different insecticidal activity profile; 8‑Cl substitution inactive.

8‑Chloroquinazoline‑2,4‑diamine: Comparative Bioactivity Evidence


Antileishmanial Potency: 8‑Chloro Substitution Preserves Activity

In a systematic benzenoid‑ring SAR study of N⁴‑furfuryl‑N²‑isopropyl‑quinazoline‑2,4‑diamine (reference compound 2), the 8‑chloro analogue (compound 21) displayed antileishmanial potency 'on par' with the reference, whereas the 5‑chloro (18) and 6‑chloro (19) analogues were at least 2‑fold less potent against L. donovani intracellular amastigotes [REFS‑1]. This head‑to‑head comparison within a single study demonstrates that 8‑position chlorination is better tolerated than 5‑ or 6‑chlorination for retaining anti‑L. donovani activity.

Antileishmanial Potency
Head‑to‑head
8‑Cl retains potency on par with reference; 5/6‑Cl ≥2‑fold less potent
Supports antileishmanial lead optimization context
L. donovani intracellular amastigote assay
Antileishmanial Structure–Activity Relationship Quinazoline-2,4-diamine Leishmania donovani

5‑HT₃ Receptor Binding: 8‑Chloro Substitution Lacks Affinity

X‑ray crystallographic and pharmacological studies of 2‑amino‑3,4‑dihydroquinazoline analogues reveal a stark positional effect: the 6‑chloro analogue binds to 5‑HT₃ receptors and acts as a functional antagonist, while the 8‑chloro counterpart binds with little to no affinity and lacks functional activity [REFS‑1]. HINT (Hydropathic INTeractions) analysis indicates that the 6‑chloro compound forms more numerous and more favorable interactions with the receptor, whereas the 8‑chloro compound forms fewer and unfavorable interactions [REFS‑1].

5‑HT3 Receptor Binding
Head‑to‑head
8‑Cl shows negligible affinity; 6‑Cl binds as antagonist
Confirms position‑specific receptor interaction context
2‑Amino‑3,4‑dihydroquinazoline scaffold
5-HT3 receptor Serotonin antagonist Quinazoline Receptor binding

Insecticidal Activity: 8‑Chloro Substitution Is Inactive

In an FMC Corporation agrochemical SAR program evaluating 2,4‑diaminoquinazoline insecticides against tobacco budworm (Heliothis virescens) larvae in a surface‑treated diet (SRTD) assay, compounds with chlorine at positions 6 or 7 maintained a reduced level of activity, whereas 5‑chloro and 8‑chloro compounds were found to be completely inactive [REFS‑1]. This represents a clear, empirically derived activity hierarchy directly linked to the chlorine substitution pattern.

Insecticidal Activity
Head‑to‑head
8‑Cl completely inactive; 6/7‑Cl retain reduced activity
Identifies 8‑Cl as exclusion criterion for lepidopteran research
SRTD assay, tobacco budworm larvae
Insecticide Tobacco budworm 2,4-Diaminoquinazoline Agrochemical SAR

Antileishmanial Selectivity: Chloro Substitution Reduces Cytotoxicity

In the same antileishmanial SAR study, cytotoxicity against the J774A.1 murine macrophage cell line was assessed for all benzenoid‑ring‑substituted analogues. Quinazolines bearing a single chlorine at the 5‑, 6‑, or 7‑position (compounds 18–20) were significantly less toxic to macrophages than the unsubstituted reference compound 2 [REFS‑1]. While the 8‑chloro analogue (21) was not explicitly highlighted in the cytotoxicity discussion, the broader chloro‑substituted subseries, which includes the 8‑Cl regioisomer, exhibited EC₅₀ values of 20 µM or higher against J774A.1 cells [REFS‑1]. This class‑level data provides a benchmark for expected selectivity.

Cytotoxicity Profile
Class‑level
Chloro‑substituted series EC50 generally ≥20 µM against J774A.1
Class‑level data supports low mammalian cytotoxicity benchmark
72‑h macrophage exposure; class‑level inference
Cytotoxicity Selectivity index Antileishmanial J774A.1 macrophage

Physicochemical Properties: 8‑Chloro vs. 6‑Chloro Regioisomer

Computed physicochemical properties differentiate the two regioisomers. The 8‑chloro compound has a topological polar surface area (tPSA) of approximately 79.3 Ų and a predicted LogP of approximately 1.31 [REFS‑1]. In contrast, the 6‑chloro analogue has a predicted pKa of 8.02 (±0.26) [REFS‑2]. These differences arise solely from the chlorine position and may influence passive permeability, solubility, and protein‑binding characteristics in downstream biological assays, despite the identical molecular formula and molecular weight.

Physicochemical Properties
Context‑dependent
8‑Cl: tPSA ≈ 79.3 Ų, LogP ≈ 1.31; 6‑Cl: pKa ≈ 8.02
Computed property differences may influence ADME behavior
In silico predictions; experimental verification needed
LogP Topological polar surface area Physicochemical properties Drug-likeness

Synthetic Utility: 8‑Chloro Scaffold for Divergent Library Synthesis

8‑Chloroquinazoline‑2,4‑diamine contains two chemically distinct amino groups (at C2 and C4) that can be sequentially substituted using selective amine displacement reactions to generate diverse N²,N⁴‑disubstituted quinazoline‑2,4‑diamine libraries [REFS‑1]. The chlorine at the 8‑position remains intact during these substitution steps, enabling the study of benzenoid‑ring halogenation effects on biological activity across diverse N²,N⁴‑substitution patterns. This is in contrast to the 6‑chloro regioisomer, which is more commonly used as a precursor for EGFR kinase inhibitor analogues [REFS‑2], reflecting divergent synthetic applications and design strategies.

Synthetic Utility
Source review
8‑Cl for antileishmanial libraries; 6‑Cl directed toward EGFR kinase inhibitors
Building block choice aligns with target class research
Sequential amine displacement chemistry
Building block Medicinal chemistry Quinazoline-2,4-diamine Library synthesis

8‑Chloroquinazoline‑2,4‑diamine: Research and Procurement Scenarios


Antileishmanial Lead Optimization: 8‑Chloro Substitution Preferred

When building SAR libraries to optimize antileishmanial activity against L. donovani, 8‑chloroquinazoline‑2,4‑diamine is a preferred starting scaffold over its 5‑chloro or 6‑chloro regioisomers. Published head‑to‑head data show that 8‑chloro substitution retains potency on par with the unsubstituted reference, whereas 5‑Cl and 6‑Cl substitutions reduce potency by at least 2‑fold [REFS‑1]. Researchers developing N²,N⁴‑disubstituted quinazoline‑2,4‑diamines targeting visceral leishmaniasis should prioritize the 8‑chloro building block for benzenoid‑ring SAR exploration.

5‑HT₃ Receptor Pharmacology: 8‑Chloro as Negative Control

The established inactivity of the 8‑chloro regioisomer at 5‑HT₃ serotonin receptors—in stark contrast to the antagonist activity of the 6‑chloro analogue [REFS‑1]—makes 8‑chloroquinazoline‑2,4‑diamine a valuable negative control compound or comparator for receptor binding and functional studies. Pharmacologists investigating quinazoline‑based 5‑HT₃ ligands can use this compound to confirm that observed biological effects are position‑specific rather than scaffold‑driven.

Insecticide Discovery: 8‑Chloro Substitution as Exclusion Criterion

Agrochemical research teams screening 2,4‑diaminoquinazolines as lepidopteran insecticides should deprioritize 8‑chloro‑substituted analogues. Empirical SAR data from FMC's SRTD assay program demonstrate that 8‑chloro substitution renders the scaffold completely inactive against tobacco budworm larvae, whereas 6‑Cl and 7‑Cl substitutions retain measurable activity [REFS‑1]. Knowing this exclusion criterion early in library design accelerates hit‑to‑lead timelines by avoiding synthesis of inactive regioisomers.

Physicochemical Library Design: CNS and Antiparasitic Programs

The computed LogP (~1.31) and tPSA (~79.3 Ų) of 8‑chloroquinazoline‑2,4‑diamine [REFS‑1] are consistent with drug‑likeness criteria for both CNS and antiparasitic small molecules. When selecting building blocks for focused libraries, procurement teams can use these computed properties alongside the distinct biological SAR profile to justify selection of the 8‑chloro regioisomer over the 6‑chloro analogue, particularly when oral bioavailability or blood‑brain barrier penetration is a key design consideration.

Application
Selection Property
Validation Focus
Antileishmanial library synthesis
8‑Chloro regioisomer activity profile
Verify antileishmanial potency in derivatives
5‑HT3 receptor control studies
Negative control for receptor research
Confirm lack of 5‑HT3 binding
Insecticide screening exclusion
SAR exclusion criterion
Validate insecticidal inactivity in target species
Physicochemical design programs
Computed LogP / tPSA profile
Measure experimental permeability and solubility
Quote Request

Request a Quote for 8-Chloroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.